N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine is an organic compound that features a pyridine ring attached to an ethyl chain, which is further connected to a thietan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with a thietan-3-amine derivative. One common method includes the use of a coupling reagent to facilitate the formation of the desired product under mild reaction conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate or toluene.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives where the thietan-3-amine group is replaced by other functional groups.
Scientific Research Applications
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thietan-3-amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the attached functional groups.
3-bromoimidazo[1,2-a]pyridines: Similar in having a pyridine ring but with different substituents and structural features.
Uniqueness
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyridine ring and the thietan-3-amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2S |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)thietan-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-2-9(6-11-4-1)3-5-12-10-7-13-8-10/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
VAQUXNPLGPNVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CN=CC=C2 |
Origin of Product |
United States |
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